N-(4-ethoxyphenyl)-2-methoxy-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
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Overview
Description
N~1~-(4-ETHOXYPHENYL)-2-METHOXY-N~1~-[4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ETHOXYPHENYL)-2-METHOXY-N~1~-[4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-ethoxyphenyl and 4-methoxyphenyl derivatives, followed by their coupling with a thiazole ring. The final step involves the formation of the benzamide linkage under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-ETHOXYPHENYL)-2-METHOXY-N~1~-[4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide core.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
N~1~-(4-ETHOXYPHENYL)-2-METHOXY-N~1~-[4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-ETHOXYPHENYL)-2-METHOXY-N~1~-[4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenamide, N-(4-methoxyphenyl): Shares a similar benzamide core but lacks the thiazole ring.
Indole derivatives: Contain a different heterocyclic system but exhibit similar biological activities.
Uniqueness
N~1~-(4-ETHOXYPHENYL)-2-METHOXY-N~1~-[4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its specific combination of functional groups and the presence of the thiazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.
This article provides a comprehensive overview of N1-(4-ETHOXYPHENYL)-2-METHOXY-N~1~-[4-(4-METHOXYPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C32H28N2O4S |
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Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-methoxy-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C32H28N2O4S/c1-4-38-26-20-16-24(17-21-26)34(31(35)27-12-8-9-13-28(27)37-3)32-33-29(22-14-18-25(36-2)19-15-22)30(39-32)23-10-6-5-7-11-23/h5-21H,4H2,1-3H3 |
InChI Key |
SRXXNOTWCFAXBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2=NC(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C(=O)C5=CC=CC=C5OC |
Origin of Product |
United States |
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